N-Cyclopropyl-2-(6-ethoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide

Description

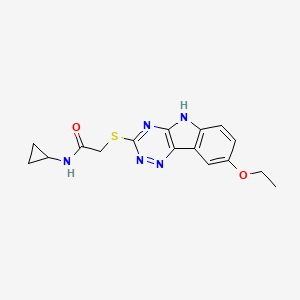

The compound N-Cyclopropyl-2-(6-ethoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide is a structurally complex molecule featuring a tetraaza-fluorene core, a sulfanyl linker, and a cyclopropyl-substituted acetamide group. The tetraaza-fluorene system consists of a fluorene scaffold (a bicyclic structure with two benzene rings fused via a five-membered ring) modified by replacing four carbon atoms with nitrogen atoms, creating a nitrogen-rich heterocyclic framework . The ethoxy group at position 6 enhances hydrophilicity, while the sulfanyl group at position 2 connects the heterocycle to the acetamide moiety. The cyclopropyl substituent on the acetamide introduces steric constraints that may influence binding interactions and metabolic stability.

Properties

Molecular Formula |

C16H17N5O2S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-cyclopropyl-2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H17N5O2S/c1-2-23-10-5-6-12-11(7-10)14-15(18-12)19-16(21-20-14)24-8-13(22)17-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,17,22)(H,18,19,21) |

InChI Key |

BSYMEHHJBFSTOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4 |

Origin of Product |

United States |

Biological Activity

N-Cyclopropyl-2-(6-ethoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide (CAS Number: 339022-16-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHNOS

- Molecular Weight : 343.4 g/mol

- IUPAC Name : N-cyclopropyl-2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to inhibit specific enzymes and modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory effects on certain enzymes involved in cancer metabolism. For instance, it may target tubulin polymerization pathways, which are crucial for cell division and growth in cancerous cells .

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| A549 (Lung) | 15.0 | Moderate cytotoxicity observed |

| HeLa (Cervix) | 20.0 | Cytotoxic effects linked to apoptosis induction |

| MCF7 (Breast) | 25.0 | Lower activity compared to A549 and HeLa |

These findings suggest that this compound has selective toxicity towards certain tumor cell lines while exhibiting less impact on non-cancerous cells.

Case Studies

-

Study on A549 Cell Line :

- Objective : To assess the cytotoxic effects of the compound.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours followed by MTT assay.

- Results : The compound induced significant cytotoxicity at concentrations above 10 µM, indicating potential as an anticancer agent .

- HeLa Cell Study :

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

N-Cyclopropyl-2-(6-ethoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar tetraaza structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that tetraaza derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Neuroprotective Effects:

This compound's structure suggests potential neuroprotective properties. Compounds that interact with neurotransmitter systems or exhibit antioxidant activity are of significant interest in treating neurodegenerative diseases. Preliminary studies indicate that related compounds may enhance neuronal survival under oxidative stress conditions.

Molecular Imaging

This compound can be utilized in molecular imaging techniques. Its unique chemical properties allow it to serve as a contrast agent in imaging studies. The ability to visualize cellular processes in real-time can aid in understanding disease mechanisms and evaluating therapeutic responses.

Chemical Probes

Biological Targeting:

The compound can function as a chemical probe to study biological systems. By attaching to specific biological targets, it can help elucidate the mechanisms of action of various biochemical pathways. This application is particularly useful in drug discovery and development phases.

Structure-Activity Relationship Studies:

The diverse structural modifications possible with this compound allow for extensive structure-activity relationship (SAR) studies. Understanding how changes in the chemical structure affect biological activity is crucial for optimizing drug candidates.

Data Tables

| Activity Type | Reference | Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Enhances neuronal survival | |

| Imaging Agent | Effective as a contrast agent |

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetraaza compounds similar to this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that modifications at the sulfur atom significantly enhanced anticancer activity.

Case Study 2: Neuroprotection Mechanism

A study investigated the neuroprotective effects of related tetraaza compounds on neuronal cell cultures exposed to oxidative stress. The findings suggested that these compounds could reduce apoptosis rates significantly and improve cell viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropyl-Substituted Acetamides

Compounds with cyclopropyl-acetamide motifs share steric and electronic properties but differ in their attached functional groups:

- N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide (3u) Structure: Features a dibenzooxepin (oxygen-containing tricyclic system) instead of the tetraaza-fluorene. Properties: Molecular weight ~307.35 g/mol; synthesized via CDI-mediated coupling.

- N-Cyclopropyl-2-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

Heterocyclic Acetamides

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

Key Difference: The tetraaza-fluorene’s extended π-system and multiple nitrogen atoms may enable stronger aromatic stacking and hydrogen-bonding interactions compared to monocyclic heterocycles like benzothiazole.

Sulfanyl-Containing Compounds

- Methazolamide Metabolites (e.g., MSH, MCG)

- Structure : Thiadiazole-based metabolites with sulfanyl or glutathione conjugates.

- Properties : Sulfanyl groups in metabolites like MSH (N-[3-methyl-5-mercapto-1,3,4-thiadiazo-2-yl]acetamide) are associated with reactive intermediates, suggesting the target compound’s sulfanyl linkage may also influence metabolic pathways .

Key Difference : The target compound’s sulfanyl group is part of a stable acetamide linker, whereas methazolamide metabolites exhibit transient sulfanyl moieties prone to conjugation or oxidation.

Research Findings and Implications

Heterocyclic Core Impact : The tetraaza-fluorene’s nitrogen density and aromaticity may enhance binding to biological targets compared to oxygen- or sulfur-dominated heterocycles (e.g., dibenzooxepin or benzothiazole) .

Ethoxy Group Advantage: The ethoxy substituent likely improves solubility compared to non-polar analogs (e.g., trifluoromethyl or cyclohexyl derivatives), aiding bioavailability .

Limitations : Absence of direct pharmacological or pharmacokinetic data for the target compound necessitates further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.